

# Spectroscopic Analysis of 8-Hydroxyoctanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 8-Hydroxyoctanoic acid

Cat. No.: B156164

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **8-hydroxyoctanoic acid**, a molecule of interest in various research fields, including drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed, generalized experimental protocols for obtaining these spectra are outlined for researchers and scientists. Additionally, a visual representation of the spectroscopic analysis workflow is provided to illustrate the logical progression of experimentation and data interpretation.

## Introduction

**8-Hydroxyoctanoic acid** (CAS 764-89-6) is an omega-hydroxy fatty acid with a molecular formula of  $C_8H_{16}O_3$  and a molecular weight of 160.21 g/mol .<sup>[1]</sup> Its structure, comprising an eight-carbon chain with a terminal carboxylic acid group and a hydroxyl group at the opposing end, makes it a subject of interest for various chemical and biological studies. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of **8-hydroxyoctanoic acid** in experimental settings. This guide serves as a central repository for its key spectroscopic data and provides standardized methodologies for its analysis.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **8-hydroxyoctanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **8-hydroxyoctanoic acid**.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **8-Hydroxyoctanoic Acid**

Chemical Shift (ppm)	Multiplicity	Assignment
~11-12	Singlet	-COOH
~3.6	Triplet	-CH <sub>2</sub> -OH
~2.3	Triplet	-CH <sub>2</sub> -COOH
~1.5-1.6	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -OH, -CH <sub>2</sub> -CH <sub>2</sub> -COOH
~1.3	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **8-Hydroxyoctanoic Acid**

Chemical Shift (ppm)	Assignment
~179	C=O
~62	-CH <sub>2</sub> -OH
~34	-CH <sub>2</sub> -COOH
~32	-CH <sub>2</sub> -CH <sub>2</sub> -OH
~29	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -
~25	-CH <sub>2</sub> -CH <sub>2</sub> -COOH
~24	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Note: Predicted values are based on computational models and may vary from experimental results.[\[2\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **8-hydroxyoctanoic acid** are detailed in Table 3.

Table 3: Characteristic IR Absorption Bands for **8-Hydroxyoctanoic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (carboxylic acid and alcohol)
2940-2850	Strong	C-H stretch (alkane)
1710	Strong	C=O stretch (carboxylic acid)
1470-1450	Medium	C-H bend (alkane)
1320-1210	Medium	C-O stretch (carboxylic acid)
1050	Medium	C-O stretch (primary alcohol)

Note: These are characteristic absorption ranges and the exact peak positions may vary.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Data for **8-Hydroxyoctanoic Acid**

m/z	Relative Intensity	Interpretation
159.1	999	[M-H] <sup>-</sup>
141.3	29	[M-H-H <sub>2</sub> O] <sup>-</sup>
122.9	9	Fragmentation
113.3	213	Fragmentation

Data obtained from LC-ESI-QQ in negative ionization mode.[\[1\]](#)

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended for researchers, scientists, and drug development professionals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **8-hydroxyoctanoic acid**.

Materials:

- **8-Hydroxyoctanoic acid** sample
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- NMR tube
- Pipettes
- Vortex mixer
- NMR spectrometer

Procedure:

- Sample Preparation:

- Weigh approximately 5-10 mg of the **8-hydroxyoctanoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Using a pipette, transfer the solution into a clean, dry NMR tube.

- Instrument Setup:
  - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
  - Place the sample in the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Set the appropriate spectral width, acquisition time, and number of scans.
    - Acquire the  $^1\text{H}$  NMR spectrum.
    - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
    - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
    - Integrate the peaks and determine their multiplicities.
  - $^{13}\text{C}$  NMR:
    - Switch the spectrometer to the  $^{13}\text{C}$  nucleus frequency.

- Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of  $^{13}\text{C}$ .
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Process the data similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid **8-hydroxyoctanoic acid**.

Materials:

- **8-Hydroxyoctanoic acid** sample
- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
- Potassium bromide (KBr), IR grade (for KBr pellet method)
- Mortar and pestle (for KBr pellet method)
- Spatula

Procedure (ATR Method):

- Background Spectrum:
  - Ensure the ATR crystal is clean.
  - Record a background spectrum of the empty ATR accessory.
- Sample Analysis:
  - Place a small amount of the solid **8-hydroxyoctanoic acid** sample onto the ATR crystal.
  - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Clean the ATR crystal thoroughly after the measurement.

#### Procedure (KBr Pellet Method):

- Sample Preparation:
  - Place a small amount of finely ground, dry KBr powder in a mortar.
  - Add a very small amount (1-2% by weight) of the **8-hydroxyoctanoic acid** sample.
  - Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
  - Transfer a small amount of the mixture into a KBr pellet press die.
  - Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the IR spectrum of the sample.

## Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **8-hydroxyoctanoic acid**.

#### Materials:

- **8-Hydroxyoctanoic acid** sample
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)

- Suitable solvent (e.g., methanol, acetonitrile, water)
- Syringe pump or autosampler
- Vials

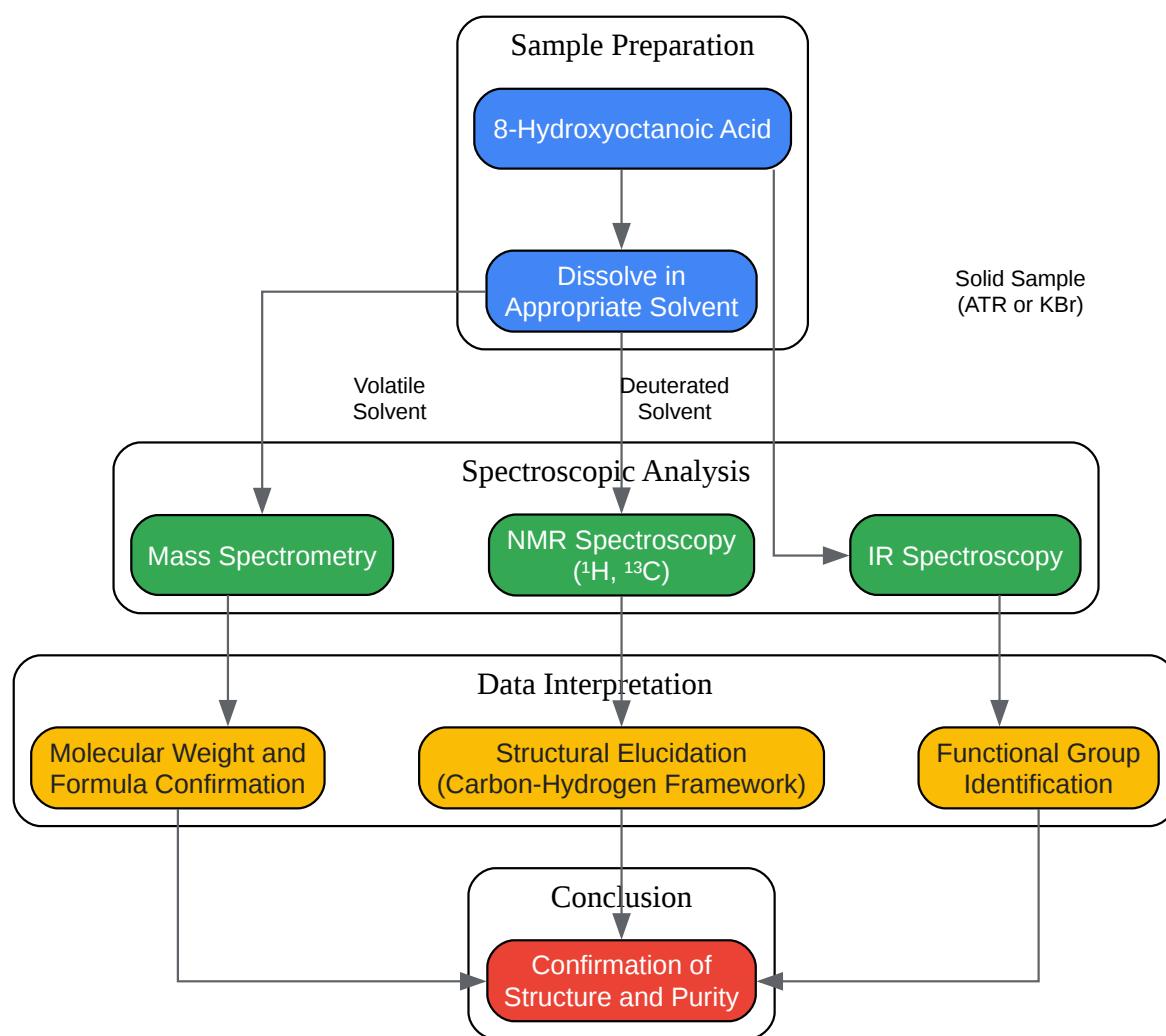
#### Procedure (ESI-MS):

- Sample Preparation:
  - Prepare a dilute solution of the **8-hydroxyoctanoic acid** sample (typically in the  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range) in a suitable solvent mixture (e.g., 50:50 methanol:water).
  - Ensure the sample is fully dissolved.
- Instrument Setup:
  - Calibrate the mass spectrometer using a standard calibration solution.
  - Set the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow.
  - Set the mass analyzer to scan over the desired  $\text{m/z}$  range.
- Data Acquisition:
  - Introduce the sample solution into the ESI source via a syringe pump or autosampler at a constant flow rate.
  - Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ( $[\text{M}-\text{H}]^-$ ) is often informative.
  - If desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and inducing fragmentation to obtain structural information.
- Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

## Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of **8-hydroxyoctanoic acid**.



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Caption: General workflow for the spectroscopic analysis of **8-hydroxyoctanoic acid**.

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## References

- 1. 8-Hydroxyoctanoic acid | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
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